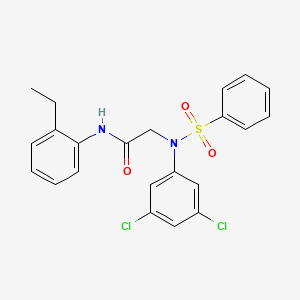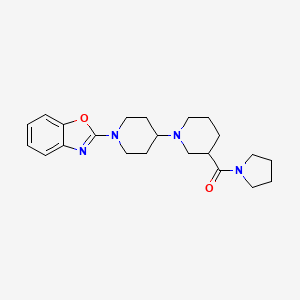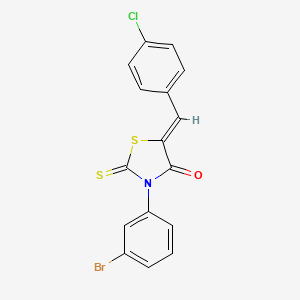![molecular formula C19H23N5O3 B6039457 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6039457.png)
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one binds to the bromodomain of BET proteins, preventing their interaction with chromatin and subsequent transcriptional activation of oncogenes.
Biochemical and Physiological Effects:
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes for tumor metastasis. In addition, 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one has been shown to enhance the anti-tumor activity of other cancer drugs, such as cisplatin and paclitaxel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one is its selectivity towards BET proteins, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, the limited availability of 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one and its high cost may pose challenges for some research labs.
Orientations Futures
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one is currently undergoing clinical trials for the treatment of various types of cancer. Future studies could focus on optimizing its pharmacological properties and exploring its potential use in combination with other cancer drugs. Additionally, the role of BET proteins in other diseases, such as inflammatory and autoimmune disorders, could be investigated.
Méthodes De Synthèse
The synthesis of 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis route is not publicly disclosed due to proprietary reasons.
Applications De Recherche Scientifique
6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, 6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one has demonstrated potent anti-tumor activity both in vitro and in vivo.
Propriétés
IUPAC Name |
4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18-10-16(21-13-22-18)15-2-1-5-24(12-15)17-4-3-14(11-20-17)19(26)23-6-8-27-9-7-23/h3-4,10-11,13,15H,1-2,5-9,12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDGHLDJCWWPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N3CCOCC3)C4=CC(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039403.png)
![3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B6039419.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B6039427.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6039428.png)
![1-methyl-4-(3-{1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6039433.png)
![dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate](/img/structure/B6039441.png)
![N-(1,1-dimethyl-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6039443.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6039448.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6039453.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)
